molecular formula C10H15N3O3S B8277987 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic hydrazide

3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic hydrazide

Cat. No.: B8277987
M. Wt: 257.31 g/mol
InChI Key: MJSGHOYTVPAKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic hydrazide is a useful research compound. Its molecular formula is C10H15N3O3S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

tert-butyl N-[2-(hydrazinecarbonyl)thiophen-3-yl]carbamate

InChI

InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(15)12-6-4-5-17-7(6)8(14)13-11/h4-5H,11H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

MJSGHOYTVPAKLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.4 g of hydrazine hydrate is added to a solution of 1.3 g of methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate in 10 ml of ethanol and the mixture is heated to reflux for 5 hours. After the volatile fractions had been removed under reduced pressure at 40° C., the remaining oil was purified by column chromatography (silica gel, eluent: methylene chloride:methanol=95:5).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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